molecular formula C5H9NO3 B12912853 2-((2-Methoxyvinyl)amino)acetic acid

2-((2-Methoxyvinyl)amino)acetic acid

Cat. No.: B12912853
M. Wt: 131.13 g/mol
InChI Key: UJVZXCWQMZWYKI-NSCUHMNNSA-N
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Description

2-((2-Methoxyvinyl)amino)acetic acid is an organic compound with the molecular formula C6H9NO3 It is a derivative of glycine, an amino acid, and features a methoxyvinyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Methoxyvinyl)amino)acetic acid typically involves the reaction of glycine derivatives with methoxyvinyl reagents under controlled conditions. One common method includes the use of methoxyvinyl chloride and glycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-((2-Methoxyvinyl)amino)acetic acid undergoes various chemical reactions, including:

    Oxidation: The methoxyvinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the compound can lead to the formation of amino alcohols.

    Substitution: The methoxyvinyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-((2-Methoxyvinyl)amino)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor to biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((2-Methoxyvinyl)amino)acetic acid involves its interaction with various molecular targets and pathways. The methoxyvinyl group can undergo metabolic transformations, leading to the formation of active metabolites that interact with enzymes and receptors. These interactions can modulate biochemical pathways, resulting in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-(2-methoxyphenyl)acetic acid: A glycine derivative with a methoxyphenyl group.

    Methoxyacetic acid: A simpler compound with a methoxy group attached to acetic acid.

Uniqueness

2-((2-Methoxyvinyl)amino)acetic acid is unique due to its methoxyvinyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

IUPAC Name

2-[[(E)-2-methoxyethenyl]amino]acetic acid

InChI

InChI=1S/C5H9NO3/c1-9-3-2-6-4-5(7)8/h2-3,6H,4H2,1H3,(H,7,8)/b3-2+

InChI Key

UJVZXCWQMZWYKI-NSCUHMNNSA-N

Isomeric SMILES

CO/C=C/NCC(=O)O

Canonical SMILES

COC=CNCC(=O)O

Origin of Product

United States

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